molecular formula C10H7Br B562227 1-Bromonaphthalene-d7 CAS No. 37621-57-1

1-Bromonaphthalene-d7

Cat. No. B562227
CAS RN: 37621-57-1
M. Wt: 214.113
InChI Key: DLKQHBOKULLWDQ-GSNKEKJESA-N
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Description

1-Bromonaphthalene-d7, also known as perdeuterated 1-bromonaphthalene, is a deuterated form of 1-bromonaphthalene . It serves as an intermediate for the synthesis of biaryl compounds via cross-coupling reactions . It is commonly used as a chemical tracer in research applications such as environmental studies, organic synthesis, and analytical chemistry .


Synthesis Analysis

1-Bromonaphthalene-d7 is used in the synthesis of biaryl compounds via cross-coupling reactions . It is also used in the Palladium-catalyzed Suzuki–Miyaura coupling reaction with potassium aryltrifluoroborates .


Molecular Structure Analysis

The molecular formula of 1-Bromonaphthalene-d7 is C10D7Br . It has a molecular weight of 214.11 .


Chemical Reactions Analysis

1-Bromonaphthalene-d7 is a useful chemical tool for research purposes, particularly in the fields of environmental and analytical chemistry . Its deuterium label allows for accurate tracing and analysis of chemical reactions and pathways .


Physical And Chemical Properties Analysis

1-Bromonaphthalene-d7 is a colorless to pale yellow liquid at room temperature . It has a boiling point of 304°C and a melting point of -2°C . It is soluble in organic solvents such as ethanol, acetone, and ether, but insoluble in water .

Scientific Research Applications

Organic Synthesis

1-Bromonaphthalene-d7 is widely used in organic synthesis . It serves as a starting material for the synthesis of various organic compounds, contributing to the development of new drugs, polymers, and other chemical products .

Preparation of N-Aryl Imidazoles

This compound plays a crucial role in the preparation of N-aryl imidazoles . N-aryl imidazoles are important intermediates in organic chemistry and have applications in the synthesis of pharmaceuticals and agrochemicals .

Preparation of Diaryl Ethers

1-Bromonaphthalene-d7 is also used in the preparation of diaryl ethers . Diaryl ethers are a class of organic compounds that are commonly used in the synthesis of pharmaceuticals, dyes, and other chemical products .

Refractometry of Fats

In the field of refractometry , 1-Bromonaphthalene-d7 is used to measure the refractive index of fats .

Determination of Refractive Index of Crystals

1-Bromonaphthalene-d7 is used to determine the refractive index of crystals . This is crucial in the field of crystallography and materials science, helping to understand the properties and behavior of crystalline materials .

Determination of Water Content in Alcohols

This compound is used to determine the water content in alcohols .

Preparation of Glutathione Peroxidase-like Antioxidant Activity of Diaryl Diselenides

1-Bromonaphthalene-d7 is utilized in the preparation of glutathione peroxidase-like antioxidant activity of diaryl diselenides . This has potential applications in the development of new antioxidants, which are important in health and nutrition .

Solvent for the Exfoliation and Dispersion of Hexabenzocoronene

Lastly, it serves as a solvent for the exfoliation and dispersion of hexabenzocoronene . This is important in the field of nanotechnology, particularly in the production and manipulation of graphene and other 2D materials .

Future Directions

1-Bromonaphthalene-d7 is a valuable tool in tracing the fate of chemicals in various systems . Its deuterium label allows for accurate tracing and analysis of chemical reactions and pathways, making it an important component in many research applications . It is expected to continue to be used in the fields of environmental and analytical chemistry .

properties

IUPAC Name

1-bromo-2,3,4,5,6,7,8-heptadeuterionaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H/i1D,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKQHBOKULLWDQ-GSNKEKJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2Br)[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661828
Record name 1-Bromo(~2~H_7_)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37621-57-1
Record name 1-Bromo(~2~H_7_)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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